Propan-2-yl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 4-ETHYL-5-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of thiophene derivatives, including PROPAN-2-YL 4-ETHYL-5-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods:
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, and other electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes, tetrahydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Chemistry:
Thiophene derivatives are used as building blocks in organic synthesis and as intermediates in the production of more complex molecules .
Biology:
In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .
Medicine:
Thiophene-based drugs have shown promise in treating various conditions, including cancer, inflammation, and microbial infections .
Industry:
Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-ETHYL-5-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial growth . The exact molecular targets may include enzymes, receptors, and other proteins critical to these pathways .
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness:
PROPAN-2-YL 4-ETHYL-5-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which includes an oxazole ring and multiple substituents on the thiophene core. This complexity may confer unique biological activities and applications not seen in simpler thiophene derivatives .
Properties
Molecular Formula |
C22H24N2O4S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
propan-2-yl 4-ethyl-5-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4S/c1-6-16-14(5)29-21(18(16)22(26)27-12(2)3)23-20(25)17-13(4)28-24-19(17)15-10-8-7-9-11-15/h7-12H,6H2,1-5H3,(H,23,25) |
InChI Key |
MITBEYDONJQPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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